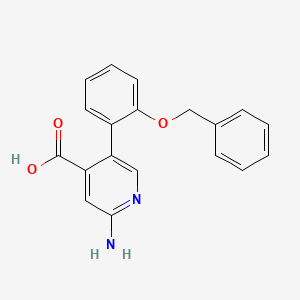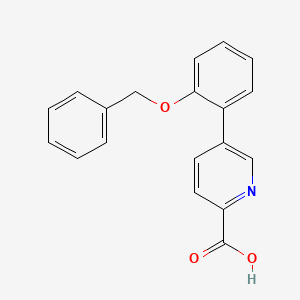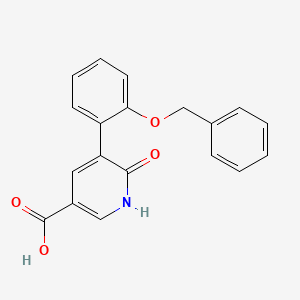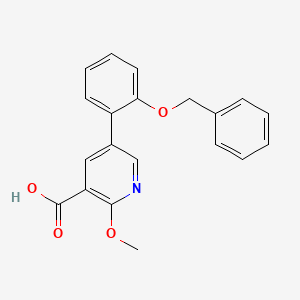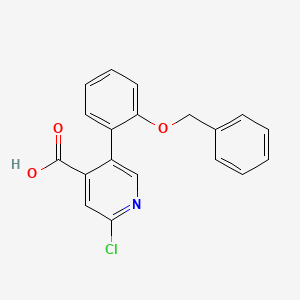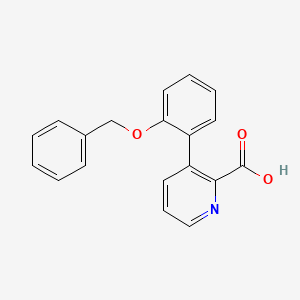
3-(2-Benzyloxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Benzyloxyphenyl)picolinic acid, commonly referred to as BOPPA, is a synthetic organic compound that has been used in a variety of scientific research applications. BOPPA is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 199.24 g/mol. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone. BOPPA is a versatile chemical due to its ability to form coordination and hydrogen bonds, and its reactivity with other compounds.
Wissenschaftliche Forschungsanwendungen
BOPPA has been used extensively in scientific research applications due to its unique properties. It has been used as a ligand in coordination complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of other organic compounds. BOPPA has also been used in the study of the structure and reactivity of organic molecules, and as a model compound for the study of the interactions between molecules.
Wirkmechanismus
BOPPA is a versatile compound due to its ability to form coordination and hydrogen bonds. These bonds allow BOPPA to interact with other molecules, forming complex structures and facilitating reactions. BOPPA can also act as a Lewis acid, donating electrons to other molecules and participating in electron transfer reactions.
Biochemical and Physiological Effects
BOPPA has been studied for its potential biochemical and physiological effects. In animal studies, BOPPA has been shown to reduce inflammation, decrease blood pressure, and inhibit the growth of certain types of cancer cells. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
BOPPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also a versatile compound, with the ability to form coordination and hydrogen bonds, and to act as a Lewis acid. However, BOPPA can be difficult to handle due to its tendency to form coordination complexes and its reactivity with other compounds.
Zukünftige Richtungen
The potential applications of BOPPA are vast and varied. Further research is needed to explore its potential uses in drug design, as a catalyst in organic synthesis, and as a reagent for the synthesis of other organic compounds. Additionally, more research is needed to determine the full extent of its biochemical and physiological effects. Finally, further research is needed to explore the potential of BOPPA as an antioxidant and anti-inflammatory agent.
Synthesemethoden
BOPPA can be synthesized through a variety of methods, including the reaction of 2-benzyloxyphenol with picolinic acid in the presence of a base. This reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The yield of the reaction is typically around 80-90%, and the product can be purified by recrystallization.
Eigenschaften
IUPAC Name |
3-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-16(10-6-12-20-18)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJBDRTDYLBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






